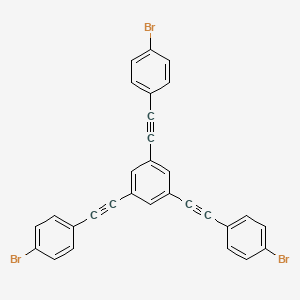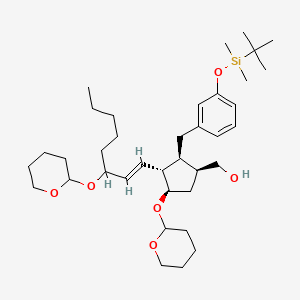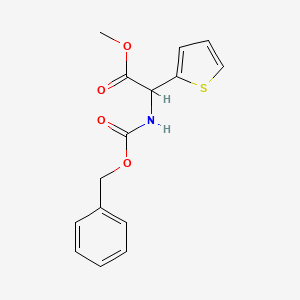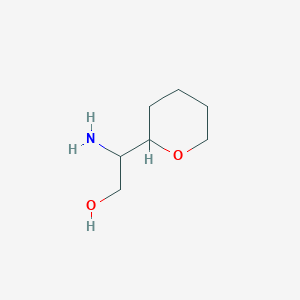
(1s,2s,5r)-2-Isopropyl-5-methylcyclohexanecarboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid is a chiral compound with significant importance in organic synthesis and various industrial applications. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid typically involves stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the stereoselective NH-transfer to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate using diacetoxyiodobenzene and ammonium carbamate in acetonitrile at room temperature . This reaction proceeds with complete stereocontrol, yielding the desired product as a single diastereoisomer with high enantiocontrol.
Industrial Production Methods
Industrial production of this compound may involve similar stereoselective synthesis methods but on a larger scale. The use of flow chemistry and microreactor technology can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(1S,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in the study of enzyme-substrate interactions and other biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of flavors, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate: This compound shares a similar structure but differs in its functional groups and stereochemistry.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate: Another related compound with different functional groups and applications.
Uniqueness
(1S,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to pharmaceutical development.
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)/t8-,9+,10+/m1/s1 |
Clé InChI |
MNVSUVYRIVXDBK-UTLUCORTSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@H](C1)C(=O)O)C(C)C |
SMILES canonique |
CC1CCC(C(C1)C(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)

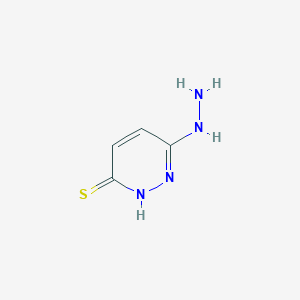
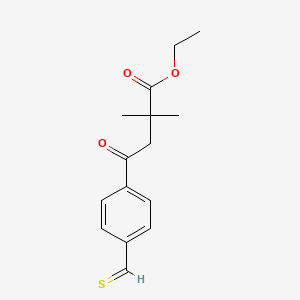
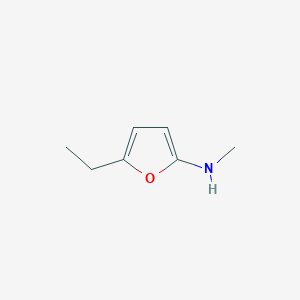
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)
